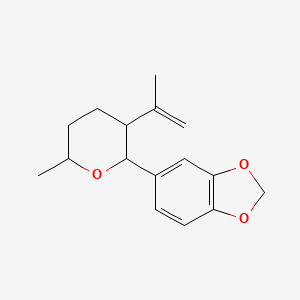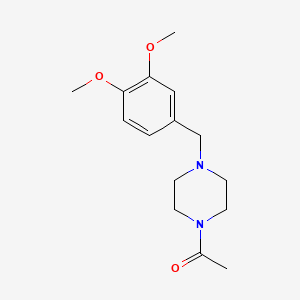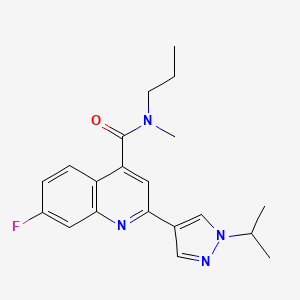
1-(2-chlorobenzoyl)-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorobenzoyl)-4-phenylpiperazine (CBPP) is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. CBPP is known to interact with various receptors in the central nervous system, and its mechanism of action has been extensively investigated.
科学的研究の応用
1-(2-chlorobenzoyl)-4-phenylpiperazine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to interact with various receptors in the central nervous system, including serotonin receptors, dopamine receptors, and adrenergic receptors. 1-(2-chlorobenzoyl)-4-phenylpiperazine has been used as a tool compound to study the function of these receptors and their role in various neurological disorders such as depression, anxiety, and schizophrenia.
作用機序
The mechanism of action of 1-(2-chlorobenzoyl)-4-phenylpiperazine is complex and involves the modulation of various neurotransmitter systems in the brain. 1-(2-chlorobenzoyl)-4-phenylpiperazine has been shown to act as a partial agonist at serotonin 5-HT1A receptors, which are involved in the regulation of mood and anxiety. It also acts as an antagonist at dopamine D2 receptors, which are involved in the regulation of reward and motivation. 1-(2-chlorobenzoyl)-4-phenylpiperazine has also been shown to interact with adrenergic receptors, which are involved in the regulation of arousal and stress response.
Biochemical and physiological effects:
1-(2-chlorobenzoyl)-4-phenylpiperazine has been shown to have various biochemical and physiological effects in the central nervous system. It has been shown to increase the release of serotonin and norepinephrine, which are neurotransmitters involved in the regulation of mood and anxiety. 1-(2-chlorobenzoyl)-4-phenylpiperazine has also been shown to decrease the release of dopamine, which is involved in the regulation of reward and motivation. These effects are thought to underlie the anxiolytic and antidepressant effects of 1-(2-chlorobenzoyl)-4-phenylpiperazine.
実験室実験の利点と制限
1-(2-chlorobenzoyl)-4-phenylpiperazine has several advantages as a tool compound for scientific research. It has a high affinity for various receptors in the central nervous system, and its mechanism of action has been extensively investigated. 1-(2-chlorobenzoyl)-4-phenylpiperazine is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, 1-(2-chlorobenzoyl)-4-phenylpiperazine also has some limitations. Its effects on different neurotransmitter systems are complex and may vary depending on the experimental conditions. 1-(2-chlorobenzoyl)-4-phenylpiperazine also has a relatively short half-life, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on 1-(2-chlorobenzoyl)-4-phenylpiperazine. One area of interest is the development of new derivatives of 1-(2-chlorobenzoyl)-4-phenylpiperazine with improved pharmacological properties. Another area of interest is the investigation of 1-(2-chlorobenzoyl)-4-phenylpiperazine's effects on different neurotransmitter systems and their interactions. 1-(2-chlorobenzoyl)-4-phenylpiperazine's potential applications in the treatment of neurological disorders such as depression and anxiety also warrant further investigation. Overall, 1-(2-chlorobenzoyl)-4-phenylpiperazine is a promising tool compound for scientific research, and its potential applications in neuroscience are vast and varied.
合成法
The synthesis of 1-(2-chlorobenzoyl)-4-phenylpiperazine involves the reaction between 2-chlorobenzoyl chloride and phenylpiperazine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield 1-(2-chlorobenzoyl)-4-phenylpiperazine. The purity and yield of the final product can be improved by using various purification techniques such as recrystallization and column chromatography.
特性
IUPAC Name |
(2-chlorophenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-16-9-5-4-8-15(16)17(21)20-12-10-19(11-13-20)14-6-2-1-3-7-14/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNBVGHYFSRZDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(4-phenylpiperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-cyclopropyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B4965280.png)

![N-[2-(diethylamino)ethyl]-3-(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanamide](/img/structure/B4965288.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2-ethylphenyl)thiourea](/img/structure/B4965297.png)

![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4965324.png)


![methyl 4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4965366.png)


![2-methyl-N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide](/img/structure/B4965392.png)
